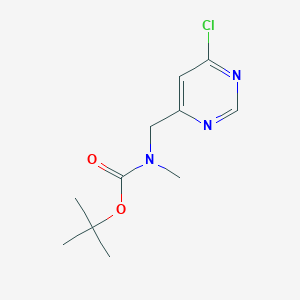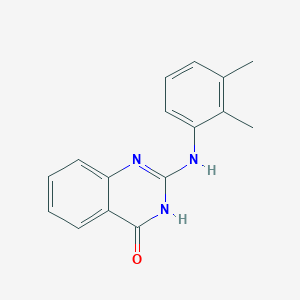
6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine is a heterocyclic compound that contains a pyridine ring substituted with chloro, fluoropyrrolidinyl, methyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with 3-fluoropyrrolidine under controlled conditions. The reaction may involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution. The nitro group can be introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chloro group.
Applications De Recherche Scientifique
6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential for redox reactions, which could influence cellular processes. The fluoropyrrolidinyl group may enhance binding affinity to specific targets due to its electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-nitropyridine: Lacks the fluoropyrrolidinyl and methyl groups, making it less complex.
4-Methyl-2-nitropyridine: Lacks the chloro and fluoropyrrolidinyl groups.
3-Fluoropyrrolidine: Lacks the pyridine ring and other substituents.
Uniqueness
6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups, along with the fluoropyrrolidinyl moiety, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
1956364-83-2 |
|---|---|
Formule moléculaire |
C10H11ClFN3O2 |
Poids moléculaire |
259.66 g/mol |
Nom IUPAC |
6-chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C10H11ClFN3O2/c1-6-4-8(11)13-10(9(6)15(16)17)14-3-2-7(12)5-14/h4,7H,2-3,5H2,1H3 |
Clé InChI |
UMCBBJJPBBMCDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1[N+](=O)[O-])N2CCC(C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



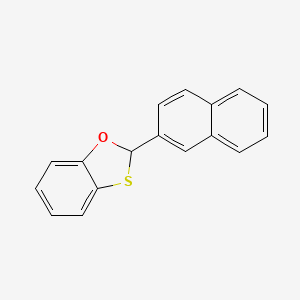
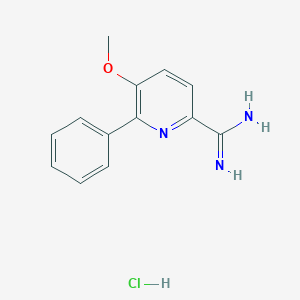
![1-Azaspiro[4.5]decane-2,8-dione oxalate](/img/structure/B15065617.png)

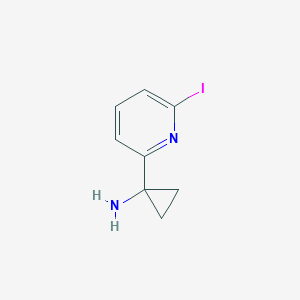


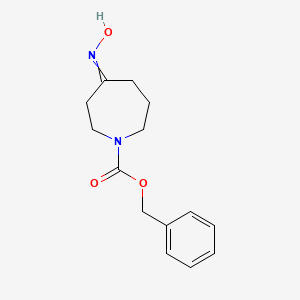

![4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine](/img/structure/B15065684.png)
![3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065694.png)
